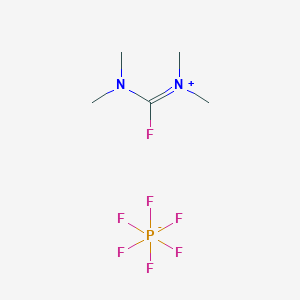

Tetramethylfluoroformamidinium hexafluorophosphate

Beschreibung

Eigenschaften

IUPAC Name |

[dimethylamino(fluoro)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVXOOLKAGPJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)F.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F7N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164298-23-1 | |

| Record name | Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164298-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of Modern Peptide Synthesis: A Technical History of Uronium Salt Coupling Reagents

For decades, the efficient formation of the peptide bond has been the central challenge in the chemical synthesis of peptides and proteins. The development of robust coupling reagents, capable of mediating this fundamental reaction with high efficiency and minimal side reactions, has been paramount to advancing peptide science and enabling the development of peptide-based therapeutics. This technical guide delves into the history and evolution of a pivotal class of these reagents: the uronium and guanidinium salts.

From their initial, structurally misassigned conception to the development of highly reactive variants, these reagents have revolutionized solid-phase and solution-phase peptide synthesis. This document provides researchers, scientists, and drug development professionals with a detailed historical perspective, comparative performance data, standardized experimental protocols, and a mechanistic understanding of these indispensable tools.

From Carbodiimides to Onium Salts: The Precursors to a Revolution

The journey to modern coupling reagents began with the advent of carbodiimides, such as dicyclohexylcarbodiimide (DCC), introduced by Sheehan in the 1950s. While effective, DCC-mediated couplings were often plagued by racemization and the formation of an insoluble dicyclohexylurea (DCU) byproduct, which complicated purification, particularly in solid-phase peptide synthesis (SPPS).

The addition of 1-hydroxybenzotriazole (HOBt) was a major breakthrough, as it effectively suppressed racemization by forming a less reactive HOBt-active ester intermediate. This combination of DCC/HOBt became a gold standard in peptide synthesis for many years. However, the quest for faster, more efficient, and more reliable reagents continued, leading to the development of "onium" salts.

The Rise of the "Uronium" Salts: A Story of Serendipity and Structural Revision

In 1978, the first of a new class of coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), was introduced. It was presumed to have a uronium salt structure, analogous to the already known phosphonium salts like BOP. HBTU demonstrated excellent resistance to racemization and mild activation properties, quickly gaining popularity in SPPS.[1] Following HBTU, other reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) were developed.

A significant leap forward came in 1993 when Louis A. Carpino introduced HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3] The incorporation of the more acidic 7-aza-1-hydroxybenzotriazole (HOAt) moiety resulted in a reagent with superior reactivity, leading to faster couplings and higher yields, especially for challenging sequences.[4]

However, a pivotal discovery by Carpino's group in the mid-1990s revealed that HBTU, HATU, and their analogues did not, in fact, possess the presumed O-uronium structure in their stable crystalline form. X-ray crystallography and NMR spectroscopy confirmed that they exist as the isomeric N-guanidinium salts.[5] This structural reassignment had profound implications for understanding their reaction mechanism. Despite this, the "uronium" nomenclature has persisted in common usage.

Later, in 2002, Carpino's team succeeded in synthesizing and isolating the true, thermodynamically less stable O-uronium isomers of HBTU and HATU.[5][6] These "true uronium salts" were found to be significantly more reactive than their guanidinium counterparts, highlighting the subtle but critical role of structure in reactivity.[5][6]

The timeline of these key developments is illustrated below.

Mechanism of Action: The Activation Pathway

The primary function of a uronium/guanidinium salt reagent is to activate the carboxylic acid of an N-protected amino acid, converting it into a species highly susceptible to nucleophilic attack by the amino group of another amino acid or the growing peptide chain.

The generally accepted mechanism for a guanidinium salt like HBTU proceeds as follows:

-

Deprotonation: A base, typically a tertiary amine like N,N-diisopropylethylamine (DIEA), deprotonates the carboxylic acid to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic carbon of the guanidinium salt (e.g., HBTU).

-

Active Ester Formation: This leads to the formation of a benzotriazolyl active ester (OBt-ester) and tetramethylurea as a byproduct.

-

Aminolysis: The N-terminal amine of the coupling partner attacks the carbonyl carbon of the active ester, displacing the HOBt leaving group and forming the desired peptide bond.

The HOAt-based reagents like HATU follow a similar pathway, but the resulting OAt-ester is more reactive due to the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring.[4] This enhanced reactivity accelerates the aminolysis step, often leading to faster reaction times and reduced racemization.

Comparative Performance of Key Reagents

The choice of coupling reagent is dictated by several factors, including the difficulty of the sequence, the potential for racemization, reaction speed, and cost. The development of various uronium/guanidinium salts has provided chemists with a toolbox to address specific synthetic challenges. Below is a comparative summary of the most common reagents.

| Reagent | Structure Features | Coupling Yield / Purity | Racemization Level | Key Advantages |

| HBTU | HOBt-based guanidinium salt | Good to Excellent | Moderate (e.g., ~2-6%) | Reliable workhorse, cost-effective, good for routine synthesis. |

| TBTU | HOBt-based, tetrafluoroborate anion | Similar to HBTU | Similar to HBTU | Similar performance to HBTU. |

| HATU | HOAt-based guanidinium salt | Excellent | Low (e.g., ~0.5-2%) | Highly reactive, fast kinetics, excellent for difficult couplings and sterically hindered amino acids.[2][4] |

| HCTU | 6-Cl-HOBt-based guanidinium salt | Excellent | Low to Moderate (e.g., ~1-4%) | Reactivity between HBTU and HATU, often more cost-effective than HATU, good for rapid synthesis protocols.[2][7] |

| O-HATU | True HOAt-based uronium salt | Superior to N-HATU | Very Low (e.g., 3.4% vs 5.9% for N-HATU in a model system) | More reactive than the corresponding guanidinium isomer, leading to higher crude purity.[5] |

Note: Racemization and yield data are highly dependent on the specific peptide sequence, reaction conditions (base, solvent, temperature), and analytical method. The values presented are representative ranges based on published model studies, such as the synthesis of the Acyl Carrier Protein (ACP) fragment (65-74).[2][4][8]

Standardized Experimental Protocols

While specific conditions may be optimized for a particular synthesis, the following protocols provide a standardized starting point for using uronium/guanidinium reagents in both solid-phase and solution-phase synthesis.

Protocol for Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol outlines a typical coupling cycle on a resin support (e.g., Rink Amide resin) using HATU or HBTU.

-

Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes. Drain the DMF.

-

Fmoc-Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Activation and Reaction):

-

Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq. relative to resin loading) and the coupling reagent (e.g., HATU, HBTU; 2.9-4.9 eq.) in DMF.

-

Add the base (e.g., DIEA or 2,4,6-collidine; 6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time may be extended or a double coupling performed.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Cycle Repetition: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours. Precipitate the crude peptide in cold diethyl ether.

Protocol for Solution-Phase Peptide Synthesis

This protocol describes a general procedure for coupling two peptide fragments in solution.

-

Reactant Preparation: Dissolve the N-protected amino acid or peptide fragment (1.0 eq.) and the C-protected amino acid or peptide fragment (1.0-1.1 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).

-

Reagent Addition: Add the coupling reagent (e.g., HBTU; 1.05-1.2 eq.) to the solution.

-

Cooling (Optional but Recommended): Cool the reaction mixture to 0°C in an ice bath to minimize potential side reactions, particularly racemization.

-

Base Addition: Add the base (e.g., DIEA; 2.0-2.5 eq.) to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with a mild acid (e.g., 1M HCl or 5% citric acid), water, a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude peptide product by column chromatography or recrystallization.

Conclusion and Future Outlook

The introduction of uronium and guanidinium salt coupling reagents marked a paradigm shift in peptide synthesis, enabling the routine production of complex and lengthy peptides with high fidelity. From the initial development of HBTU to the highly efficient HATU and the cost-effective HCTU, these reagents have become indispensable. The structural elucidation of these compounds as guanidinium salts and the subsequent synthesis of the even more reactive "true" uronium isomers have deepened our mechanistic understanding and continue to push the boundaries of efficiency.

While newer reagents based on different scaffolds (e.g., Oxyma-based COMU) have been developed to address safety and solubility concerns, the foundational uronium/guanidinium salts remain the workhorses of peptide chemistry. Their rich history of development serves as a testament to the continuous innovation that drives progress in the synthesis of vital biomolecules for research and medicine.

References

- 1. HBTU - Wikipedia [en.wikipedia.org]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. users.uniwa.gr [users.uniwa.gr]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Whitepaper: The Development and Application of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of synthetic chemistry, particularly in peptide synthesis and drug development, the efficient formation of amide bonds is a critical step. The search for coupling reagents that offer high efficiency, low racemization, and operational simplicity has led to the development of numerous activating agents. Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) has emerged as a prominent reagent in this class.[1] It is a stable, non-hygroscopic crystalline solid that facilitates the rapid conversion of carboxylic acids into their corresponding acid fluorides in situ.[2][3] This technical guide provides an in-depth overview of the synthesis, mechanism, and properties of TFFH, serving as a comprehensive resource for its application in modern chemistry.

Background and Development

The development of TFFH arose from the need to harness the high reactivity of acyl fluorides for peptide coupling without the necessity of isolating these often sensitive intermediates.[2] Acyl fluorides are highly effective at coupling sterically hindered amino acids, a significant challenge for many standard coupling methods.[2] The work of Carpino and El-Faham was instrumental in introducing TFFH as a convenient and efficient reagent for this purpose.[2][3] It provides the advantages of uronium and phosphonium reagents while leveraging the unique reactivity of fluoride intermediates.[2] TFFH is particularly valuable for coupling amino acids like Histidine and Arginine, whose corresponding acid fluorides are not stable enough for isolation and storage.[3]

Physicochemical and Spectroscopic Data

The physical and analytical data for TFFH are crucial for its identification and use in a laboratory setting.

Table 1: Physicochemical Properties of TFFH

| Property | Value | Citations |

| Molecular Formula | C₅H₁₂F₇N₂P | [4] |

| Molecular Weight | 264.12 g/mol | [4] |

| Melting Point | 104-109 °C | [4][5] |

| Appearance | White to slight yellow/beige powder | |

| Solubility | Soluble in water | [4][5] |

| Storage | 2-8°C, under inert atmosphere | [4] |

Table 2: Spectroscopic Data for TFFH

| Spectrum Type | Details | Citations |

| ¹H-NMR (250 MHz, CD₃OD) | δ = 3.18 (bs, 12H, CH₃) | [6] |

| Identity (IR) | Passes test |

Experimental Protocols

The synthesis of TFFH is typically achieved in a two-step process starting from tetramethylurea.

Step 1: Synthesis of Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

This intermediate is prepared by reacting tetramethylurea with a chlorinating agent, followed by anion exchange.

-

Reagents:

-

Tetramethylurea

-

Oxalyl chloride (20% solution in toluene) or neat oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Potassium Hexafluorophosphate (KPF₆)

-

-

Procedure:

-

A solution of oxalyl chloride is added dropwise to a solution of tetramethylurea in an anhydrous solvent like toluene or DCM under an inert atmosphere.[3][6]

-

After cooling, the solvent may be removed under reduced pressure or the product precipitated by adding anhydrous diethyl ether with vigorous stirring.[3][6]

-

The precipitated salt (the highly hygroscopic chloroformamidinium chloride) is filtered, washed with anhydrous diethyl ether, and immediately dissolved in dichloromethane.[6]

-

A saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added, and the mixture is stirred vigorously for 10-15 minutes.[3][6]

-

The organic phase is separated, washed with water, and dried over magnesium sulfate (MgSO₄).[6]

-

The solvent is removed under reduced pressure to yield TCFH as a solid.[3][6]

-

Step 2: Synthesis of this compound (TFFH)

The chloro-intermediate (TCFH) is converted to the final fluoro-product (TFFH) via halogen exchange.

-

Reagents:

-

Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

-

Anhydrous Potassium Fluoride (KF)

-

Anhydrous Acetonitrile

-

-

Procedure:

-

To a solution of TCFH in dry acetonitrile, oven-dried anhydrous potassium fluoride is added portionwise.[2][3][6]

-

The reaction mixture is stirred at room temperature for at least 3 hours (monitoring by ¹H NMR may be required for completion, especially on a larger scale).[3][6]

-

The insoluble potassium chloride (KCl) byproduct is removed by filtration.[6]

-

The filtrate is concentrated under reduced pressure.[6]

-

The crude product is purified by recrystallization from acetonitrile/diethyl ether to yield TFFH as colorless crystals.[3][6]

-

Visualized Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for TFFH.

Caption: Logical workflow for the two-step synthesis of TFFH.

Mechanism of Amide Bond Formation

TFFH facilitates amide bond formation by first activating a carboxylic acid to a highly reactive acyl fluoride intermediate.

Caption: Mechanism of TFFH-mediated amide bond formation.

Applications and Advantages

TFFH is a versatile reagent with several key advantages that make it suitable for a wide range of applications in organic and peptide chemistry.[1][3][7]

-

Peptide Synthesis: Its primary application is in both solution-phase and solid-phase peptide synthesis.[2] It is especially effective for coupling sterically hindered α,α-disubstituted amino acids.[2]

-

Carboxylic Acid Derivatives: TFFH is used to synthesize various derivatives such as anilides, azides, and hydrazides.[7]

-

Deoxofluorination: It can also serve as a mild deoxofluorination reagent to convert alcohols into alkyl fluorides, offering an alternative to more aggressive sulfur-fluoride reagents.[8]

-

Advantages:

-

Stability: TFFH is a non-hygroscopic, air-stable solid, making it easy to handle and store.[2][3]

-

Rapid Action: It reacts quickly with carboxylic acids to generate the active intermediate.[1][2]

-

High Purity Products: The byproducts of the coupling reaction are generally easy to remove, leading to high-purity peptides and other compounds.[3]

-

Mild Conditions: The reactions are typically run under mild conditions, which helps to minimize side reactions and racemization of chiral centers.[9]

-

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | 164298-23-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. researchgate.net [researchgate.net]

- 8. This compound (TFFH) as a Mild Deoxofluorination Reagent [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Non-Phosgene Synthesis of TFFH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is a highly efficient coupling reagent widely utilized in peptide synthesis and other amidation reactions. Its primary advantage lies in its ability to rapidly and cleanly generate acid fluorides in situ, which are highly reactive acylating agents. Historically, the synthesis of reagents with similar functionalities often involved the use of phosgene, a highly toxic and hazardous chemical. The development of non-phosgene synthetic routes to TFFH represents a significant advancement in chemical safety and green chemistry, eliminating the risks associated with phosgene handling and byproducts.

This technical guide provides an in-depth overview of a well-established and reliable non-phosgene method for the synthesis of TFFH. The presented route avoids the use of phosgene or its derivatives, offering a safer alternative for laboratory and industrial-scale production.

Synthetic Pathway

The most common non-phosgene synthesis of TFFH is a two-step process starting from tetramethylurea. The overall transformation involves the conversion of the urea's carbonyl oxygen to a fluorine atom and the introduction of a hexafluorophosphate counter-anion.

The logical progression of this synthesis is outlined below:

Caption: Logical workflow of the non-phosgene TFFH synthesis.

The key transformation is the initial activation of tetramethylurea using a non-phosgene electrophilic reagent, followed by a halide exchange to introduce the fluorine atom.

Experimental Protocol: Two-Step Synthesis from Tetramethylurea

This procedure is based on a well-documented method that utilizes oxalyl chloride as the activating agent, a safer alternative to phosgene.[1]

Step 1: Synthesis of Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

The first step involves the reaction of tetramethylurea with oxalyl chloride to form a chloroformamidinium chloride intermediate. This is subsequently treated with potassium hexafluorophosphate to yield the more stable TCFH salt.

References

An In-depth Technical Guide to the Physicochemical Properties of TFFH Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is a salt widely employed in organic synthesis, particularly as a coupling reagent for the formation of amide bonds. Its efficacy in promoting the condensation of carboxylic acids and amines, especially in cases involving sterically hindered substrates, has made it a valuable tool in peptide synthesis and the development of complex organic molecules. This guide provides a comprehensive overview of the core physicochemical properties of TFFH, detailed experimental protocols for its synthesis and application, and a mechanistic insight into its function.

TFFH is a non-hygroscopic and stable crystalline solid, which makes it convenient to handle under standard laboratory conditions.[1] It functions by activating carboxylic acids to form highly reactive acyl fluorides in situ. This intermediate is less prone to racemization compared to the corresponding acyl chloride, a critical advantage in the synthesis of chiral molecules such as peptides.[1]

Physicochemical Properties

The physical and chemical characteristics of TFFH are summarized in the table below, providing a quick reference for its handling, storage, and application.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₂F₇N₂P | [2] |

| Molecular Weight | 264.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 104-109 °C | [3] |

| Solubility | Soluble in water, acetonitrile, and dichloromethane. | [3] |

| pKa | Data not available in the searched literature. | |

| Stability | Non-hygroscopic and stable under standard laboratory conditions. | [1] |

| Storage Conditions | 2-8°C, in a tightly sealed container, protected from light. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for the structural elucidation of TFFH.

-

¹H NMR: The synthesis of TFFH can be monitored by ¹H NMR spectroscopy.[4] For the final product, a broad singlet for the methyl protons is expected. One literature source indicates a broad singlet at 3.18 ppm in CD₃OD for the methyl protons of TFFH.

-

¹³C NMR: No specific ¹³C NMR data for TFFH was found in the searched literature.

-

¹⁹F NMR: As a compound containing fluorine in both its cation and anion, ¹⁹F NMR is a powerful tool for characterization. One would expect to see signals corresponding to the fluorine atom of the formamidinium cation and the hexafluorophosphate anion. A commercial supplier specifies a ratio of cation to anion in the range of 1:5.7 to 1:6.3 in the ¹⁹F-NMR integration.

Infrared (IR) Spectroscopy

When TFFH is used to activate a carboxylic acid, the formation of the acyl fluoride intermediate can be monitored by IR spectroscopy. A characteristic absorption band for the carbonyl fluoride (C=O) moiety appears around 1842 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry of TFFH would be expected to show a peak corresponding to the fluoro-N,N,N',N'-tetramethylformamidinium cation (C₅H₁₂FN₂⁺). The calculated exact mass of this cation is 119.1008 m/z. Fragmentation patterns would likely involve the loss of methyl groups or other small fragments.

Experimental Protocols

Synthesis of TFFH

The synthesis of TFFH is typically achieved through a two-step process starting from tetramethylurea.

Step 1: Synthesis of Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

-

To a solution of tetramethylurea (1 equivalent) in anhydrous toluene, add oxalyl chloride (1.3 equivalents) in one portion with vigorous stirring.

-

Heat the mixture at 60 °C for two hours.

-

Cool the reaction to room temperature and remove the supernatant liquid under a positive pressure of nitrogen.

-

Wash the precipitate with toluene and then with anhydrous diethyl ether.

-

Dissolve the resulting dichloro salt in dichloromethane and treat it with a saturated aqueous solution of potassium hexafluorophosphate (1 equivalent).

-

Stir the mixture vigorously at room temperature for 10-15 minutes.

-

Separate the organic phase, dry it over magnesium sulfate, and remove the solvent under reduced pressure to yield TCFH.

Step 2: Synthesis of TFFH

-

Dissolve TCFH (1 equivalent) in anhydrous acetonitrile.

-

Add oven-dried anhydrous potassium fluoride (3 equivalents).

-

Stir the mixture at room temperature for three hours. The reaction progress can be monitored by ¹H NMR spectroscopy.

-

Filter off the potassium chloride precipitate.

-

Concentrate the filtrate and recrystallize the residue from a mixture of acetonitrile and diethyl ether to afford TFFH as white crystals. A yield of 92% has been reported for this step.[4]

Purification of TFFH by Recrystallization

-

Dissolve the crude TFFH in a minimal amount of hot acetonitrile.

-

If the solution is colored, it can be treated with a small amount of activated carbon and then hot filtered to remove the carbon.

-

Slowly add anhydrous diethyl ether to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

Amide Bond Formation using TFFH

The following is a general protocol for the synthesis of an amide using TFFH as the coupling agent.

-

To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane, add TFFH (1.5 equivalents) and diisopropylethylamine (DIPEA) (4.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.

-

Add the amine (1.0 equivalent) to the reaction mixture.

-

Seal the reaction vessel and heat to an appropriate temperature (e.g., 80°C) for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as LC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash sequentially with an aqueous acid (e.g., 1M HCl), an aqueous base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Signaling Pathways and Logical Relationships

The primary role of TFFH in organic synthesis is as a coupling reagent, where it facilitates the formation of an amide bond through the activation of a carboxylic acid. The logical relationship of this process is depicted below.

Conclusion

References

TFFH Reagent: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) reagent, a cornerstone in modern synthetic chemistry. This document details its core properties, mechanism of action, and provides explicit experimental protocols for its application in peptide synthesis and beyond.

Core Properties of TFFH

TFFH is a stable, non-hygroscopic crystalline solid, making it a convenient and easy-to-handle reagent in a laboratory setting.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 164298-23-1 | [3] |

| Molecular Formula | C₅H₁₂F₇N₂P | [3] |

| Molecular Weight | 264.12 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Storage | 2-8°C, in a tightly sealed container | [4] |

Mechanism of Action: Carboxylic Acid Activation

The primary function of TFFH is to act as a potent activating agent for carboxylic acids, converting them into highly reactive acyl fluorides.[5] This transformation is critical for facilitating nucleophilic acyl substitution reactions, most notably the formation of amide bonds. The stability of the acyl fluoride intermediate is a key advantage of using TFFH, as it is reported to be less prone to racemization compared to other activated carboxylic acid derivatives like acid chlorides.[1][5]

The activation process is illustrated in the following diagram:

Experimental Protocols

TFFH is a versatile reagent applicable to both solution-phase and solid-phase synthesis. Below are detailed protocols for its use in peptide coupling and other chemical transformations.

Solution-Phase Peptide Coupling

This protocol outlines the steps for coupling amino acids in solution using TFFH.

Materials:

-

Fmoc-protected amino acid

-

Amine component (e.g., amino acid ester hydrochloride)

-

TFFH

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

5% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Amine Preparation: Dissolve the amine component (1.0 eq) in DCM. If it is a hydrochloride salt, add 5% aqueous Na₂CO₃ solution and stir at room temperature to neutralize.

-

Activation: In a separate flask, dissolve the Fmoc-protected amino acid (1.0 eq) and TFFH (1.05 eq) in DCM.

-

Coupling: Add the TFFH/amino acid solution to the neutralized amine mixture. Stir the reaction for 1-2 hours at room temperature.

-

Work-up: Separate the organic layer. Wash sequentially with water and saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude protected peptide.[6]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based solid-phase peptide synthesis utilizing TFFH for the coupling step.

Detailed SPPS Coupling Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and then with DCM to remove residual piperidine.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq) with TFFH (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-15 minutes.[2]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Conversion of Carboxylic Acids to Alcohols

TFFH can also be employed for the synthesis of alcohols from carboxylic acids.

Materials:

-

Carboxylic acid

-

TFFH

-

Triethylamine (Et₃N) or DIPEA

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 eq) and a base (e.g., Et₃N, 2.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere at 0°C. Add TFFH (1.0 eq) and stir the mixture at 0°C for approximately 1 hour to form the acyl fluoride.[7]

-

Reduction: While maintaining the temperature at 0°C, add sodium borohydride (1.5 eq) to the reaction mixture, followed by the dropwise addition of methanol.

-

Quenching and Work-up: After the reaction is complete, quench with ice-cold water. Extract the product with CH₂Cl₂. Dry the organic layer and concentrate under reduced pressure. The crude alcohol can be purified by distillation or column chromatography.[7]

Applications and Advantages

TFFH has demonstrated significant utility in various synthetic applications, offering several advantages over other coupling reagents:

-

Peptide Synthesis: It is highly effective for both solution-phase and solid-phase peptide synthesis, particularly for coupling sterically hindered amino acids where other reagents may fail.[1][5]

-

Reduced Racemization: The acyl fluoride intermediates generated with TFFH are less prone to racemization, which is critical for the synthesis of chiral molecules like peptides.[5]

-

Synthesis of Carboxylic Acid Derivatives: TFFH is a versatile reagent for the synthesis of various carboxylic acid derivatives, including esters, thioesters, anilides, hydrazides, and hydroxamic acids.[1][6]

-

Deoxofluorination: TFFH can be used as a mild deoxofluorination reagent to convert alcohols to alkyl fluorides.[8]

Quantitative Data on TFFH Applications

The efficiency of TFFH is demonstrated in the high yields achieved in various synthetic transformations.

| Application | Substrates | Yield (%) | Reference |

| Peptide Coupling | Fmoc-Phe-OH + H-Leu-OtBu | >90 | [6] |

| Amide Synthesis | 2-Furoic acid + N-Boc-piperazine | 71 | [9] |

| Esterification | Benzoic acid + Benzyl alcohol | 95 | [6] |

| Thioesterification | Acetic acid + Benzyl thiol | 88 | [6] |

| Alcohol Synthesis | Phenylacetic acid | 85 | [7] |

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All experimental work should be conducted in a suitable laboratory environment with appropriate safety precautions.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. benchchem.com [benchchem.com]

- 3. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Solubility of TFFH in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is a widely utilized coupling reagent in peptide synthesis and a mild deoxofluorinating agent.[1][2] Its efficacy in these applications is critically dependent on its solubility in appropriate organic solvents, which facilitates reaction kinetics and homogeneity. This technical guide provides a comprehensive overview of the solubility of TFFH in common organic solvents, based on currently available literature. Due to a lack of precise quantitative solubility data in public-domain resources, this guide focuses on qualitative solubility and provides a general experimental protocol for determining quantitative solubility.

Physicochemical Properties of TFFH

TFFH is a non-hygroscopic, air-stable crystalline solid, which makes it convenient to handle under standard laboratory conditions.[2]

| Property | Value |

| Molecular Formula | C₅H₁₂F₇N₂P |

| Molecular Weight | 264.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 104-109 °C |

Qualitative Solubility of TFFH

| Solvent | Solvent Class | Qualitative Solubility | Rationale/Context from Literature |

| Dichloromethane (DCM) | Chlorinated | Soluble | Frequently used as a solvent for peptide coupling and deoxofluorination reactions involving TFFH.[1][3] |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Used as a solvent for the synthesis and recrystallization of TFFH, indicating good solubility.[3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common solvent for solid-phase peptide synthesis where TFFH is employed as a coupling reagent. |

| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble | Found to be a preferred solvent in a screening for deoxofluorination reactions using TFFH.[1] |

| Toluene | Aromatic | Likely Soluble | Shown to be a compatible solvent for deoxofluorination reactions with TFFH.[1] |

| Diethyl Ether (Et₂O) | Ether | Sparingly Soluble/Insoluble | Used as an anti-solvent for the recrystallization of TFFH from acetonitrile, suggesting poor solubility.[3] |

Experimental Protocol for Determining TFFH Solubility

The following is a general experimental protocol for determining the solubility of a solid compound like TFFH in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of TFFH in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

TFFH

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of TFFH to a series of vials.

-

Pipette a known volume of the organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid TFFH at the bottom of the vials is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the pre-weighed vial containing the filtered saturated solution under reduced pressure.

-

Once the solvent is completely removed, weigh the vial containing the dried TFFH residue.

-

The difference in weight gives the mass of TFFH dissolved in the known volume of the solvent.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of TFFH of known concentrations in the same solvent.

-

Generate a calibration curve using HPLC or UV-Vis by plotting the instrument response (e.g., peak area or absorbance) against the concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

-

Data Analysis:

-

Repeat the experiment at least three times to ensure reproducibility.

-

Report the average solubility and the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of TFFH solubility.

Caption: Experimental workflow for TFFH solubility determination.

Conclusion

TFFH demonstrates good solubility in common polar aprotic and chlorinated solvents, which are frequently employed in peptide synthesis and other organic transformations. While precise quantitative data is lacking in the public literature, the provided qualitative assessment and a robust experimental protocol for its determination will aid researchers in the effective utilization of this important reagent. The established workflow for solubility determination can be applied to generate in-house data, ensuring optimal reaction conditions and reproducibility in drug development and chemical research.

References

An In-depth Technical Guide to the Mechanism of TFFH Activation of Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is a highly efficient coupling reagent widely utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and drug development.[1][2][3] As a stable, non-hygroscopic crystalline solid, TFFH offers significant advantages in handling and storage.[4][5] Its primary function is to activate carboxylic acids, converting them into more reactive intermediates that readily couple with nucleophiles such as amines. This guide provides a comprehensive overview of the core mechanism of TFFH activation, supported by experimental protocols, quantitative data, and detailed diagrams to elucidate the process for scientific professionals.

Core Mechanism of Action

The efficacy of TFFH as a coupling reagent lies in its ability to convert relatively unreactive carboxylic acids into highly reactive acyl fluoride intermediates.[1][6] This transformation is crucial as carboxylic acids are generally not electrophilic enough to react directly with amines.[1] The activation process is typically carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid.[4][7]

The generally accepted mechanism proceeds through the following key steps:

-

Deprotonation of the Carboxylic Acid: The tertiary amine base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

-

Formation of the Acyl Fluoride: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon atom of TFFH. This results in the formation of the highly reactive acyl fluoride intermediate and the release of tetramethylurea as a byproduct.[7]

-

Nucleophilic Acyl Substitution: The amine (or another nucleophile) attacks the electrophilic carbonyl carbon of the acyl fluoride.

-

Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the final amide product, eliminating a fluoride ion.[7]

This pathway is particularly advantageous for the synthesis of chiral molecules, as the acyl fluoride intermediate is more stable and less prone to racemization compared to other activated species like acid chlorides or mixed anhydrides.[1]

Reaction Pathways and Logical Relationships

The following diagrams illustrate the activation mechanism and the experimental workflow for a typical coupling reaction.

Caption: Mechanism of TFFH activation of a carboxylic acid and subsequent amide formation.

Caption: General experimental workflow for TFFH-mediated amide bond formation.

Side Reactions and Mitigation

While TFFH is highly efficient, certain substrates, particularly sterically hindered amino acids, can lead to side reactions. The primary side products include the corresponding symmetric anhydride and oxazolone.[8] The formation of these byproducts is attributed to an inefficient conversion to the acyl fluoride.[8]

To mitigate these issues, a fluoride additive such as benzyltriphenylphosphonium dihydrogen trifluoride (PTF) can be introduced during the activation step. The presence of the fluoride additive helps to suppress the formation of the symmetric anhydride and ensures a maximum yield of the desired acyl fluoride intermediate, leading to a cleaner reaction and higher purity of the final product.[6][8]

Experimental Protocols

Below are detailed methodologies for a general amide synthesis using a TFFH analogue (BTFFH) and a specific protocol for solid-phase peptide synthesis (SPPS).

5.1 General Protocol for Amide Synthesis in Solution

This protocol is adapted for TFFH based on similar fluoroformamidinium reagents like BTFFH.[7][9]

-

Activation:

-

To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add TFFH (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (4.5 equivalents).

-

Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride. Infrared spectroscopy can be used to monitor the formation of the acyl fluoride, which shows a characteristic carbonyl fluoride absorption at approximately 1842 cm⁻¹.[4] For hindered acids, this activation step may require 1-2 hours.[4]

-

-

Coupling:

-

Add the amine (1.0 equivalent) to the reaction mixture.

-

Seal the reaction vessel and heat the mixture at 80 °C for 12-24 hours. For less hindered substrates, the reaction may proceed at room temperature.[10][11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup to remove the urea byproduct and excess reagents.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

-

5.2 Protocol for Solid-Phase Peptide Synthesis (SPPS)

TFFH is highly effective for coupling amino acids, including sterically hindered ones, in SPPS.[5]

-

Resin Preparation: Start with a resin-bound amine (e.g., Rink amide resin after Fmoc deprotection).

-

Activation:

-

In a separate vessel, pre-activate the N-Fmoc protected amino acid (4 equivalents) with TFFH (4 equivalents) and DIPEA (8 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) for 10-15 minutes.

-

-

Coupling:

-

Add the pre-activated amino acid solution to the resin.

-

Shake the mixture for 30 minutes to 2 hours, depending on the steric hindrance of the amino acid.[7]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and the tetramethylurea byproduct.

-

Iteration: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

Quantitative Data

The efficiency of TFFH and its analogues has been demonstrated in various studies, particularly for challenging couplings where standard reagents fail.

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Amide Formation [11]

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | TFFH | DIPEA | DMF | 25 | 24 | 8 | - |

| 2 | TFFH | DIPEA | DMF | 80 (Microwave) | - | 43 | 20 |

| 3 | BTFFH | DIPEA | CH₂Cl₂ | 25 | 24 | 23 | - |

| 4 | TFFH | DIPEA | CH₂Cl₂ | 25 | 24 | ~23 | - |

| 5 | BTFFH | DIPEA | CH₂Cl₂ | 80 (Microwave) | 4 | 85 | 61 |

Table 2: Yields for Conversion of Carboxylic Acids to Alcohols and Hydroxamic Acids via TFFH Activation [6]

| Carboxylic Acid Substrate | Product Type | Reagent | Yield (%) |

| 4-Nitrobenzoic acid | Alcohol | TFFH | 75 |

| 4-Nitrobenzoic acid | Alcohol | TFFH/PTF | 85 |

| 4-Chlorobenzoic acid | Alcohol | TFFH | 72 |

| 4-Chlorobenzoic acid | Alcohol | TFFH/PTF | 80 |

| Z-Val-OH | Alcohol | TFFH | 85 |

| Z-Val-OH | Alcohol | TFFH/PTF | 85 |

| 4-Nitrobenzoic acid | Hydroxamic Acid | TFFH | 70 |

| 4-Nitrobenzoic acid | Hydroxamic Acid | TFFH/PTF | 83 |

| 4-Chlorobenzoic acid | Hydroxamic Acid | TFFH | 65 |

| 4-Chlorobenzoic acid | Hydroxamic Acid | TFFH/PTF | 75 |

Note: Z-Val-OH = N-benzyloxycarbonyl-L-valine. PTF = benzyltriphenylphosphonium dihydrogen trifluoride.

Conclusion

TFFH is a powerful and versatile reagent for the activation of carboxylic acids, enabling efficient amide bond formation even with challenging substrates.[1] Its mechanism proceeds through a stable acyl fluoride intermediate, which minimizes racemization and is a key advantage in peptide and chiral synthesis.[1] While side reactions can occur, they can be effectively mitigated with additives. The provided protocols and quantitative data underscore the utility of TFFH in modern organic synthesis, making it an indispensable tool for researchers in academia and the pharmaceutical industry.

References

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. benchchem.com [benchchem.com]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

In Situ Formation of Acyl Fluorides with TFFH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide and ester bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The activation of carboxylic acids is a critical step in these transformations, and a variety of reagents have been developed for this purpose. Among these, Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) has emerged as a powerful and versatile reagent for the in situ formation of acyl fluorides. This technical guide provides an in-depth overview of the use of TFFH, covering its mechanism of action, advantages, detailed experimental protocols, and a summary of its performance with a range of substrates.

TFFH, a stable, non-hygroscopic crystalline solid, serves as a convenient and efficient source of fluoride for the conversion of carboxylic acids to their corresponding acyl fluorides.[1][2] These acyl fluorides are highly reactive acylating agents, yet they exhibit greater stability and are less prone to racemization compared to their acyl chloride counterparts, a crucial advantage in the synthesis of chiral molecules such as peptides and pharmaceuticals.[2][3] This guide will explore the practical applications of TFFH in peptide coupling, esterification, and thioesterification reactions, providing researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

Mechanism of Action

The activation of a carboxylic acid with TFFH proceeds through the formation of a highly reactive acyl fluoride intermediate. The generally accepted mechanism involves the reaction of the carboxylate anion with TFFH to generate the acyl fluoride, tetramethylurea, and the hexafluorophosphate anion.[4] The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to deprotonate the carboxylic acid, forming the carboxylate which then attacks the electrophilic TFFH reagent.[5]

For certain substrates, particularly sterically hindered ones, the formation of the acyl fluoride can be slower and may be accompanied by the formation of a symmetric anhydride.[5] The addition of a fluoride additive, such as benzyltriphenylphosphonium dihydrogen trifluoride (PTF), can enhance the rate of acyl fluoride formation and improve reaction yields by minimizing the formation of byproducts.[4]

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; Base [label="Base\n(e.g., DIPEA)"]; Carboxylate [label="Carboxylate Anion\n(R-COO⁻)"]; TFFH [label="TFFH"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; AcylFluoride [label="Acyl Fluoride\n(R-COF)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetramethylurea [label="Tetramethylurea"]; Byproducts [label="Protonated Base\n(Base-H⁺)"];

// Edges CarboxylicAcid -> Carboxylate [label="+ Base"]; Base -> Byproducts [style=invis]; Carboxylate -> Intermediate [label="+ TFFH"]; TFFH -> Intermediate [style=invis]; Intermediate -> AcylFluoride [label="- Tetramethylurea\n- PF₆⁻"]; Intermediate -> Tetramethylurea [style=invis]; } dot Figure 1: General mechanism for the in situ formation of acyl fluorides using TFFH.

Advantages of TFFH

The use of TFFH for the in situ formation of acyl fluorides offers several distinct advantages over other coupling reagents and methods for carboxylic acid activation:

-

Stability and Ease of Handling: TFFH is a non-hygroscopic, air-stable crystalline solid, making it easy to handle and store under standard laboratory conditions.[1][2]

-

High Reactivity and Efficiency: TFFH reacts rapidly with carboxylic acids in the presence of a base to form acyl fluorides, leading to high yields of the desired amide or ester products.[6]

-

Reduced Racemization: Acyl fluorides are generally less prone to racemization compared to the corresponding acyl chlorides, which is a significant advantage in the synthesis of chiral compounds, particularly peptides.[2][3]

-

Broad Substrate Scope: TFFH is effective for the activation of a wide range of carboxylic acids, including sterically hindered and electron-deficient substrates.[4][7]

-

Compatibility with Sensitive Functional Groups: The reaction conditions are generally mild, allowing for the presence of various sensitive functional groups.[6]

-

Versatility: TFFH is not only an excellent reagent for peptide synthesis but is also highly effective for the acylation of alcohols, thiols, and dithiocarbamates.[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of TFFH in various synthetic transformations. These protocols are intended as a general guide and may require optimization for specific substrates.

General Experimental Workflow

The general workflow for a TFFH-mediated coupling reaction involves the activation of the carboxylic acid to form the acyl fluoride in situ, followed by the addition of the nucleophile.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Carboxylic Acid\nand Base in Solvent"]; AddTFFH [label="Add TFFH"]; Activate [label="Stir for In Situ Acyl\nFluoride Formation"]; AddNucleophile [label="Add Nucleophile\n(Amine, Alcohol, Thiol)"]; React [label="Allow Reaction to Proceed"]; Workup [label="Aqueous Work-up"]; Purify [label="Purification\n(e.g., Chromatography)"]; End [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> AddTFFH; AddTFFH -> Activate; Activate -> AddNucleophile; AddNucleophile -> React; React -> Workup; Workup -> Purify; Purify -> End; } dot Figure 2: General experimental workflow for TFFH-mediated acylation reactions.

Solution-Phase Peptide Coupling

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

TFFH

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the N-protected amino acid (1.0 equiv) and the amino acid ester hydrochloride (1.0 equiv) in DCM or DMF, add DIPEA or TEA (2.0-3.0 equiv) at room temperature.

-

Stir the mixture for 5-10 minutes.

-

Add TFFH (1.0-1.2 equiv) to the reaction mixture in one portion.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a standard procedure for coupling an N-Fmoc-protected amino acid to a resin-bound amine in a manual SPPS setting.

Materials:

-

Fmoc-protected amino acid

-

TFFH

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with a free amino group

Procedure:

-

Swell the resin in DMF for 30-60 minutes.

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv relative to resin loading) and TFFH (3-5 equiv) in DMF.

-

Add DIPEA (6-10 equiv) to the amino acid/TFFH solution and pre-activate for 5-15 minutes.

-

Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

Proceed to the next Fmoc-deprotection and coupling cycle.

Esterification of Alcohols

This protocol provides a general method for the acylation of primary and secondary alcohols.

Materials:

-

Carboxylic acid

-

Alcohol

-

TFFH

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv), alcohol (1.0-1.2 equiv), and a catalytic amount of DMAP (0.05-0.1 equiv) in DCM or THF, add TEA (1.5-2.0 equiv).

-

Add TFFH (1.1 equiv) to the mixture at room temperature.

-

Stir the reaction at room temperature until completion (typically 1-6 hours), monitoring by TLC.

-

Dilute the reaction with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by column chromatography.

Thioesterification and Acylation of Dithiocarbamates

TFFH is also an effective reagent for the synthesis of thioesters and N-acyl-dithiocarbamates.[6]

General Procedure for Thioesterification:

-

Follow the general procedure for esterification, substituting the alcohol with a thiol (1.0-1.2 equiv).

General Procedure for N-Acyl-dithiocarbamate Synthesis:

-

To a solution of the carboxylic acid (1.0 equiv) and 1,3-thiazolidine-2-thione (1.0 equiv) in a suitable solvent, add a base such as TEA (1.5-2.0 equiv).

-

Add TFFH (1.1 equiv) and stir at room temperature until the reaction is complete.

-

Work-up and purify as described for esterification.

Data Presentation

The following tables summarize the quantitative data for the in situ formation of acyl fluorides with TFFH and their subsequent reactions with various nucleophiles.

Table 1: TFFH-Mediated Peptide Coupling Yields

| N-Protected Amino Acid | Amine Component | Base | Solvent | Time (h) | Yield (%) | Reference |

| Fmoc-Phe-OH | H-Leu-OtBu | Na2CO3 (aq) | CH2Cl2 | 1 | 60.7 (overall for Leu-enkephalin) | [8] |

| Z-Phg-OH | H-Pro-NH2 | DIPEA | CH2Cl2 | - | >99.9 (diastereomeric purity) | [9] |

| Fmoc-Aib-OH | H-Aib-Resin | DIPEA | DMF | 1 (double coupling) | ~88 | [9] |

| Fmoc-Leu-OH | H-Pro-PAL-PEG-PS | DIPEA | DMF | - | - (0.8% epimerization) | [2] |

| Fmoc-Leu-OH | H-Pro-PAL-PEG-PS | Collidine | DMF | - | - (0.1% epimerization) | [2] |

Table 2: TFFH-Mediated Esterification Yields

| Carboxylic Acid | Alcohol/Phenol | Base | Catalyst | Solvent | Yield (%) | Reference |

| 2-Furoic acid | 1-Butanol | TEA | DMAP | CH2Cl2 | 97 | [10] |

| Acrylic acid | 4-(4'-Pentyl-biphenyl)-4-ol | TEA | DMAP | CH2Cl2 | 85 | [10] |

| Ferrocene carboxylic acid | 6-Bromo-1-hexanol | TEA | DMAP | CH2Cl2 | 82 | [10] |

| 4-Biphenylcarboxylic acid | Phenol | TEA | DMAP | CH2Cl2 | 95 | [10] |

| 3,5-Dinitrobenzoic acid | 4-Nitrophenol | TEA | DMAP | CH2Cl2 | 98 | [10] |

Table 3: TFFH-Mediated Thioesterification and Dithiocarbamate Formation Yields

| Carboxylic Acid | Thiol/Dithiocarbamate Source | Base | Solvent | Yield (%) | Reference |

| 4-Biphenylcarboxylic acid | Thiophenol | TEA | CH2Cl2 | 96 | [10] |

| 4-Methoxybenzoic acid | 1-Dodecanethiol | TEA | CH2Cl2 | 92 | [10] |

| 4-Biphenylcarboxylic acid | 1,3-Thiazolidine-2-thione | TEA | CH2Cl2 | 94 | [10] |

| 4-Nitrobenzoic acid | 1,3-Thiazolidine-2-thione | TEA | CH2Cl2 | 95 | [10] |

Conclusion

This compound (TFFH) is a highly effective and user-friendly reagent for the in situ generation of acyl fluorides. Its stability, broad substrate scope, and the reduced propensity for racemization of the resulting activated species make it an invaluable tool in modern organic synthesis. This guide has provided a comprehensive overview of the mechanism, advantages, and practical applications of TFFH, supplemented with detailed experimental protocols and quantitative data. For researchers, scientists, and drug development professionals, TFFH offers a reliable and efficient method for the construction of essential amide and ester linkages in a variety of molecular contexts, from simple organic molecules to complex peptides. The continued exploration of its capabilities is expected to further solidify its position as a go-to coupling reagent in the synthetic chemist's toolbox.

References

- 1. uro.hmc.edu [uro.hmc.edu]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. rsc.org [rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]

- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ester synthesis by esterification [organic-chemistry.org]

Spectroscopic Characterization of TFFH Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Tetramethylfluoroformamidinium hexafluorophosphate (TFFH), a widely used coupling reagent in peptide synthesis and organic chemistry. This guide summarizes key spectroscopic data, details experimental protocols for characterization, and provides visual representations of its reaction mechanism and experimental workflows.

Core Spectroscopic Data

The spectroscopic characterization of TFFH is crucial for its identification, purity assessment, and understanding its reactivity. The following tables summarize the available quantitative data for the spectroscopic analysis of TFFH.

| Spectroscopic Technique | Nucleus | Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| ¹H NMR | ¹H | 3.18 ppm | Singlet | CD₃OD | [1] |

| ¹⁹F NMR | ¹⁹F (PF₆⁻) | ~ -73 ppm | Septet | Not Specified | Inferred from |

| ¹⁹F NMR | ¹⁹F (C-F) | Not explicitly reported | Not applicable | Not applicable | |

| ³¹P NMR | ³¹P (PF₆⁻) | ~ -144 ppm | Septet | Not Specified | [2][3][4] |

| ¹³C NMR | ¹³C | Not explicitly reported | Not applicable | Not applicable |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for monitoring reactions involving TFFH, particularly the formation of acyl fluorides. While specific vibrational frequencies for the TFFH reagent itself are not prominently reported, the appearance of a characteristic absorption band for the carbonyl fluoride (C=O) moiety around 1842 cm⁻¹ serves as a key indicator of the reaction's progress when TFFH is used to activate carboxylic acids.[2]

Mass Spectrometry

The molecular weight of TFFH is 264.12 g/mol . While detailed mass spectrometry data, including fragmentation patterns for the tetramethylfluoroformamidinium cation, are not widely published, ion-spray mass spectra have been used to identify reaction products formed using TFFH.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments used in the characterization of TFFH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For ¹H, ¹³C, ¹⁹F, and ³¹P NMR, accurately weigh approximately 5-20 mg of the TFFH sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CD₃OD, CD₃CN, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2. ¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 250 MHz, 400 MHz, or higher).

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Referencing: The solvent peak is used as a secondary reference.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a carbon probe.

-

Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 scans or more, depending on the sample concentration.

-

Referencing: The solvent peak is used as an internal reference.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: An NMR spectrometer with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width may be necessary initially to locate both the cation and anion signals (e.g., +50 to -200 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans.

-

Referencing: An external reference standard such as CFCl₃ (0 ppm) or an internal reference can be used.

-

5. ³¹P NMR Spectroscopy:

-

Instrument: An NMR spectrometer with a phosphorus probe or a broadband probe tunable to the ³¹P frequency.

-

Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: A spectral width sufficient to cover the expected range for hexafluorophosphate (e.g., -130 to -160 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 32-128 scans.

-

Referencing: 85% H₃PO₄ is used as an external standard (0 ppm).[1][3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of TFFH with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid TFFH sample directly onto the ATR crystal.

-

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for analyzing the ionic TFFH.

-

Sample Preparation:

-

Prepare a dilute solution of TFFH in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Parameters:

-

Mode: Positive ion mode to detect the [C₅H₁₂FN₂]⁺ cation.

-

Mass Range: Scan a mass range that includes the expected m/z of the cation (119.10).

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve good signal intensity and minimize fragmentation.

-

Signaling Pathways and Experimental Workflows

The utility of TFFH in chemical synthesis stems from its ability to efficiently activate carboxylic acids. The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for peptide coupling.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of TFFH

For Researchers, Scientists, and Drug Development Professionals

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is a widely utilized coupling reagent in peptide synthesis and other organic reactions. Its efficacy and handling characteristics have made it a staple in both laboratory and manufacturing settings.[1][2] However, a thorough understanding of its thermal stability and potential decomposition hazards is critical for ensuring safe handling, process development, and regulatory compliance. This guide provides a comprehensive overview of the thermal properties of TFFH, presenting key quantitative data, detailed experimental methodologies, and a workflow for thermal hazard assessment.

Thermal Properties of TFFH

TFFH is a non-hygroscopic, crystalline solid that is generally stable under ambient conditions.[2][3] Its melting point is consistently reported in the range of 104–109 °C.[4] While stable for handling under ordinary laboratory conditions, thermal analysis reveals the potential for exothermic decomposition at elevated temperatures.[5] Understanding the onset temperature and energy release of this decomposition is paramount for risk assessment.

Quantitative Thermal Stability Data

The following table summarizes the key quantitative data obtained from thermal analysis of TFFH. These parameters are essential for evaluating the thermal hazards associated with its use, particularly in large-scale applications.

| Parameter | Value | Method | Reference |

| Melting Point | 104-109 °C | Not Specified (lit.) | [4] |

| DSC Onset Temperature (Ton) | 224 °C | Differential Scanning Calorimetry | [6] |

| DSC Maximum Temperature (Tmax) | 370 °C | Differential Scanning Calorimetry | [5] |

| DSC Decomposition Energy | 146 J/g | Differential Scanning Calorimetry | [5] |

| ARC Onset Temperature (Ton) | 165 °C | Accelerating Rate Calorimetry | [6] |

Note: DSC and ARC onset temperatures can differ due to variations in experimental conditions such as heating rate and sample confinement.

Experimental Protocols

The data presented above are typically generated using specialized thermal analysis techniques. The following sections detail the general methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is used to determine thermal transitions such as melting and exothermic decomposition.

Methodology:

-